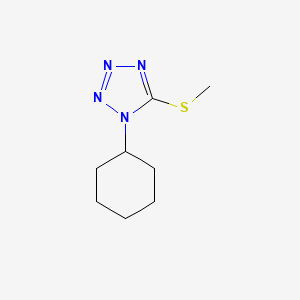
1-Cyclohexyl-5-methylsulfanyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-5-methylsulfanyltetrazole, also known as CXMT, is a tetrazole derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CXMT is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C8H14N4S.
Wirkmechanismus
The exact mechanism of action of 1-Cyclohexyl-5-methylsulfanyltetrazole is still unclear. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-Cyclohexyl-5-methylsulfanyltetrazole may help to reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclohexyl-5-methylsulfanyltetrazole has a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant properties. 1-Cyclohexyl-5-methylsulfanyltetrazole has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-Cyclohexyl-5-methylsulfanyltetrazole has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 1-Cyclohexyl-5-methylsulfanyltetrazole has a short half-life and is rapidly metabolized in the body, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Cyclohexyl-5-methylsulfanyltetrazole. One area of research is the development of 1-Cyclohexyl-5-methylsulfanyltetrazole analogs that have improved pharmacokinetic properties. Another area of research is the investigation of 1-Cyclohexyl-5-methylsulfanyltetrazole's potential use in the treatment of other neurological disorders, such as anxiety and depression. Finally, there is a need for further studies to elucidate the exact mechanism of action of 1-Cyclohexyl-5-methylsulfanyltetrazole and its effects on the GABAergic system.
In conclusion, 1-Cyclohexyl-5-methylsulfanyltetrazole is a tetrazole derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, and has potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 1-Cyclohexyl-5-methylsulfanyltetrazole and its potential therapeutic applications.
Synthesemethoden
1-Cyclohexyl-5-methylsulfanyltetrazole can be synthesized through the reaction of cyclohexanone, thiosemicarbazide, and sodium nitrite in the presence of hydrochloric acid. This reaction yields 1-Cyclohexyl-5-methylsulfanyltetrazole as a white crystalline solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-5-methylsulfanyltetrazole has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. 1-Cyclohexyl-5-methylsulfanyltetrazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
1-cyclohexyl-5-methylsulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c1-13-8-9-10-11-12(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWYJEGXERNYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
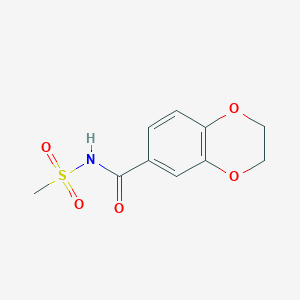
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)
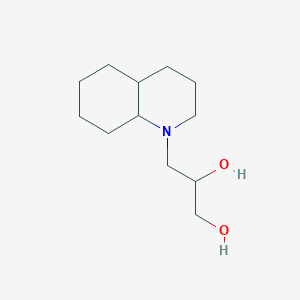
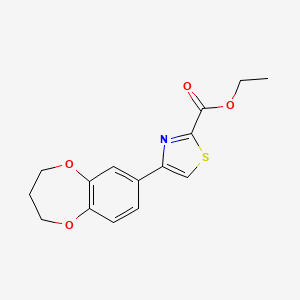
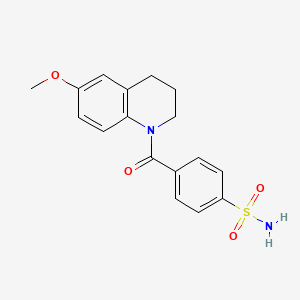
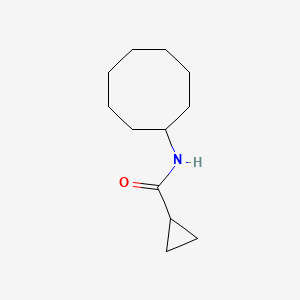
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
![1-(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7571008.png)
![2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)

